molecular formula C18H35N3O10 B605882 N3-Peg8-CH2cooh CAS No. 1343472-07-0

N3-Peg8-CH2cooh

Cat. No. B605882
M. Wt: 453.49
InChI Key: DVJMSIRMVCBUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N3-Peg8-CH2cooh”, also known as Azido-PEG8-CH2CO2H, is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide (N3) group . This compound is aqueous soluble and the hydrophilic PEG spacer increases its solubility in aqueous media .


Synthesis Analysis

“N3-Peg8-CH2cooh” can be used in the synthesis of PROTACs . The Azide group in “N3-Peg8-CH2cooh” can react with molecules containing Alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “N3-Peg8-CH2cooh” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

“N3-Peg8-CH2cooh” has a molecular formula of C18H35N3O10 and a molecular weight of 453.49 . It is a PEG-based PROTAC linker and is aqueous soluble .

Scientific Research Applications

    Medical Research

    • N3-Peg8-CH2cooh is used in various medical research applications .
    • It’s a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction .
    • The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

    Drug Release

    • N3-Peg8-CH2cooh is used in drug release studies .
    • As a PEG-based compound, it can be used to modify drug molecules to improve their solubility, stability, and bioavailability .
    • The Azide group in the compound allows for click chemistry reactions, which are commonly used in drug synthesis and modification .

    Nanotechnology

    • N3-Peg8-CH2cooh is used in nanotechnology research .
    • Its PEG component can be used to modify nanoparticles to improve their stability and biocompatibility .
    • The Azide group allows for the attachment of other molecules to the nanoparticles through click chemistry reactions .

    New Materials Research

    • N3-Peg8-CH2cooh is used in the research of new materials .
    • It can be used to modify the surface of materials to change their properties .
    • The Azide group allows for the attachment of other molecules to the material surface through click chemistry reactions .

    Cell Culture

    • N3-Peg8-CH2cooh is used in cell culture studies .
    • It can be used to modify the surface of culture dishes to improve cell adhesion and growth .
    • The Azide group allows for the attachment of other molecules to the culture dish surface through click chemistry reactions .

    Polypeptide Synthesis Support

    • N3-Peg8-CH2cooh is used in the synthesis of polypeptides .
    • It can be used as a linker to attach different peptides together .
    • The Azide group allows for the attachment of other peptides through click chemistry reactions .

    Ligand Study

    • N3-Peg8-CH2cooh can be used in the study of ligands .
    • It can be used as a linker to attach different ligands together .
    • The Azide group allows for the attachment of other ligands through click chemistry reactions .

    Graft Polymer Compounds

    • N3-Peg8-CH2cooh can be used in the research of graft polymer compounds .
    • It can be used to modify the structure of polymers to change their properties .
    • The Azide group allows for the attachment of other molecules to the polymer through click chemistry reactions .

    Polyethylene Glycol-Modified Functional Coatings

    • N3-Peg8-CH2cooh can be used in the research of polyethylene glycol-modified functional coatings .
    • It can be used to modify the surface of coatings to improve their functionality .
    • The Azide group allows for the attachment of other molecules to the coating surface through click chemistry reactions .

    Bioconjugation

    • N3-Peg8-CH2cooh can be used in bioconjugation .
    • It can be used to attach biomolecules to each other or to a surface .
    • The Azide group allows for the attachment of other biomolecules through click chemistry reactions .

    Surface Modification

    • N3-Peg8-CH2cooh can be used in surface modification .
    • It can be used to modify the surface of materials to change their properties .
    • The Azide group allows for the attachment of other molecules to the material surface through click chemistry reactions .

    Protein Labeling

    • N3-Peg8-CH2cooh can be used in protein labeling .
    • It can be used to attach labels to proteins for detection or purification .
    • The Azide group allows for the attachment of labels to the protein through click chemistry reactions .

Future Directions

“N3-Peg8-CH2cooh” has potential applications in medical research, drug-release, nanotechnology, and new materials research . Its ability to form stable triazole linkages via click chemistry makes it a valuable tool in these fields .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMSIRMVCBUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-Peg8-CH2cooh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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